An In-depth Technical Guide to the Chemical Properties and Structure of 1,1-dibromocyclopropane
An In-depth Technical Guide to the Chemical Properties and Structure of 1,1-dibromocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1,1-dibromocyclopropane. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics and potential applications of this strained cyclic compound. This document includes a summary of its physical and spectroscopic properties, detailed experimental protocols for its synthesis and purification, and essential safety and handling information.
Chemical Structure and Properties
1,1-dibromocyclopropane is a halogenated hydrocarbon with the molecular formula C₃H₄Br₂.[1][2] Its structure consists of a three-membered cyclopropane (B1198618) ring with two bromine atoms attached to the same carbon atom. This geminal dibromo substitution significantly influences the molecule's reactivity and physical properties.
Molecular Structure
The cyclopropane ring in 1,1-dibromocyclopropane is highly strained due to the deviation of its bond angles from the ideal sp³ hybridization. This inherent ring strain is a key determinant of its chemical behavior, making it susceptible to ring-opening reactions.
Molecular Structure of 1,1-dibromocyclopropane
Caption: Molecular structure of 1,1-dibromocyclopropane.
Physical Properties
The physical properties of 1,1-dibromocyclopropane are summarized in the table below. These are primarily computed values sourced from chemical databases.[1][2]
| Property | Value |
| Molecular Formula | C₃H₄Br₂ |
| Molecular Weight | 199.87 g/mol |
| CAS Number | 3591-34-2 |
| IUPAC Name | 1,1-dibromocyclopropane |
| LogP | 2.2 |
| Topological Polar Surface Area | 0 Ų |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 1,1-dibromocyclopropane is expected to show two signals corresponding to the two non-equivalent methylene (B1212753) groups in the cyclopropane ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.5 - 1.7 | Triplet | 2H | CH₂ adjacent to CBr₂ |
| ~1.2 - 1.4 | Triplet | 2H | CH₂ vicinal to CBr₂ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to have two signals, one for the carbon bearing the bromine atoms and one for the two equivalent methylene carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~28 - 32 | CBr₂ |
| ~18 - 22 | CH₂ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 1,1-dibromocyclopropane is expected to show characteristic peaks for C-H and C-Br stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | C-H stretch (cyclopropyl) |
| 1450 - 1400 | CH₂ scissoring |
| 1050 - 1000 | Cyclopropane ring breathing |
| 650 - 550 | C-Br stretch |
Mass Spectrometry (Predicted)
The mass spectrum of 1,1-dibromocyclopropane will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 198, 200, and 202 with a relative intensity ratio of approximately 1:2:1.
Experimental Protocols
Synthesis of 1,1-dibromocyclopropane
1,1-dibromocyclopropane is typically synthesized via the addition of dibromocarbene to an alkene, in this case, ethylene (B1197577). A common method for generating dibromocarbene is from bromoform (B151600) and a strong base.
Synthesis of 1,1-dibromocyclopropane Workflow
Caption: General workflow for the synthesis of 1,1-dibromocyclopropane.
Detailed Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a solution of a suitable alkene (e.g., a precursor that can be converted to ethylene in situ or a more stable liquid alkene for methodology demonstration) in a suitable solvent (e.g., dichloromethane) is prepared. A phase-transfer catalyst (e.g., benzyltriethylammonium chloride) is added.
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Reagent Addition: The flask is cooled in an ice bath. A solution of bromoform in the same solvent is added to the dropping funnel. A concentrated aqueous solution of a strong base (e.g., 50% sodium hydroxide) is prepared separately.
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Reaction: The base solution is added dropwise to the vigorously stirred reaction mixture. The reaction is typically exothermic and the temperature should be maintained below 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours or overnight.
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Workup: The reaction mixture is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).
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Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure 1,1-dibromocyclopropane.[3][4]
Spectroscopic Characterization Protocol
¹H and ¹³C NMR Spectroscopy: A sample of purified 1,1-dibromocyclopropane (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectra are recorded on a 300 MHz or higher field NMR spectrometer.
Infrared Spectroscopy: A drop of the neat liquid is placed between two NaCl or KBr plates to form a thin film. The IR spectrum is then recorded using an FTIR spectrometer.
Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting ions are analyzed.
Safety and Handling
While a specific, comprehensive safety data sheet for 1,1-dibromocyclopropane is not widely available, information for structurally related brominated and cyclic compounds should be considered for handling and safety procedures.
GHS Hazard Classification (Predicted):
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Flammable Liquids: Category 3 or 4
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Acute Toxicity (Oral, Dermal, Inhalation): Category 4
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Skin Corrosion/Irritation: Category 2
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Serious Eye Damage/Eye Irritation: Category 2A
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)
Handling and Storage:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
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Keep away from heat, sparks, and open flames.[5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Incompatible with strong oxidizing agents and strong bases.[5]
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
Conclusion
1,1-dibromocyclopropane is a valuable synthetic intermediate due to its unique structural and electronic properties. The high ring strain and the presence of two bromine atoms on a single carbon make it a versatile precursor for various chemical transformations, including ring-opening reactions and the formation of allenes. This guide provides a foundational understanding of its chemical properties, structure, and handling, which is essential for its safe and effective use in research and development. Further experimental validation of the predicted spectroscopic data is encouraged for definitive characterization.
